2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole
Description
2-methyl-3-[(1E)-2-(2-nitrophenyl)diazen-1-yl]-1H-indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrophenyl diazenyl group attached to the indole core, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12N4O2/c1-10-15(11-6-2-3-7-12(11)16-10)18-17-13-8-4-5-9-14(13)19(20)21/h2-9,16H,1H3 |
InChI Key |
XRCOWBDRDSVSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(1E)-2-(2-nitrophenyl)diazen-1-yl]-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Diazotization and Coupling: The nitrophenyl diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(1E)-2-(2-nitrophenyl)diazen-1-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the indole compound.
Reduction: Amino derivatives of the indole compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-methyl-3-[(1E)-2-(2-nitrophenyl)diazen-1-yl]-1H-indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(1E)-2-(2-nitrophenyl)diazen-1-yl]-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzoate: Similar in structure but lacks the indole core.
2-methyl-3-nitroanisole: Contains a nitro group but differs in the aromatic core structure.
N-methyl-2-[(3-(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide: Shares some structural features but has different functional groups and core structure.
Uniqueness
2-methyl-3-[(1E)-2-(2-nitrophenyl)diazen-1-yl]-1H-indole is unique due to its specific combination of the indole core with a nitrophenyl diazenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
